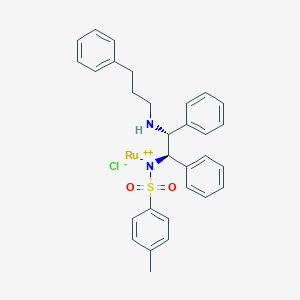
C30H31ClN2O2RuS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride is a complex organometallic compound featuring a ruthenium center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride typically involves the coordination of ruthenium with the ligand (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium center. Common solvents used include dichloromethane or acetonitrile, and the reaction is often facilitated by heating and the presence of a chloride source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
- Reduction : Reduction reactions can occur, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : Ligand substitution reactions are common, where the chloride ligand can be replaced by other anions or neutral ligands.
- Oxidation : Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Various anions (e.g., bromide, iodide) or neutral ligands (e.g., phosphines, amines).
- Oxidation : Oxidized ruthenium species.
- Reduction : Reduced ruthenium complexes.
- Substitution : New ruthenium complexes with different ligands.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique coordination environment allows for selective and efficient catalysis.
Biology and Medicine: In biological and medicinal research, ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride has shown potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development.
Industry: In industry, this compound is used in the development of advanced materials, including conductive polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on these biomolecules, leading to the disruption of their normal function. This interaction can induce apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds:
- Ruthenium(II) tris(bipyridine) chloride
- Ruthenium(II) pentamethylcyclopentadienyl chloride
- Ruthenium(II) carbonyl chloride
Uniqueness: What sets ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride apart from similar compounds is its specific ligand environment, which provides unique electronic and steric properties. These properties enhance its catalytic activity and selectivity, as well as its potential as a therapeutic agent.
Properties
Molecular Formula |
C30H31ClN2O2RuS |
|---|---|
Molecular Weight |
620.2 g/mol |
IUPAC Name |
[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m1../s1 |
InChI Key |
MDABGVLQRDDWLY-SEILFYAJSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















